molecular formula C19H17N3O4S2 B5516108 4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B5516108
M. Wt: 415.5 g/mol
InChI Key: YHWQSVODBGIBRP-UHFFFAOYSA-N
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Description

4-[(4-Benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a benzamide group, and a sulfamoyl group

Scientific Research Applications

4-[(4-Benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoforms.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidobenzoic acid.

    Sulfamoylation: The benzamide intermediate is then reacted with sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group, yielding 4-[(4-benzamidophenyl)sulfamoyl]benzoic acid.

    Thiophene Ring Introduction: The final step involves the coupling of the sulfamoylbenzoic acid derivative with N-methylthiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines or thiols, base such as triethylamine, dichloromethane (DCM) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of 4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative with similar functional groups but lacking the thiophene ring.

    N-Benzyl-4-sulfamoyl-benzamide: Another sulfonamide compound with a benzyl group instead of the thiophene ring.

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene structures but different substituents.

Uniqueness

4-[(4-Benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to the combination of its benzamide, sulfamoyl, and thiophene moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-20-19(24)17-11-16(12-27-17)28(25,26)22-15-9-7-14(8-10-15)21-18(23)13-5-3-2-4-6-13/h2-12,22H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWQSVODBGIBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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